molecular formula C12H12O2 B8715254 Cyclopent-3-en-1-yl benzoate

Cyclopent-3-en-1-yl benzoate

Cat. No.: B8715254
M. Wt: 188.22 g/mol
InChI Key: SYXOLCRDDVKIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopent-3-en-1-yl benzoate: is an organic compound with the molecular formula C11H12O2 . It is a derivative of benzoic acid and cyclopentene, characterized by the presence of a benzoate ester linked to a cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent-3-en-1-yl benzoate typically involves the esterification of benzoic acid with 3-cyclopenten-1-ol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclopent-3-en-1-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Cyclopent-3-en-1-yl benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical processes. It may also serve as a model compound in the development of new drugs and therapeutic agents .

Industry: Industrially, this compound is used in the manufacture of fragrances and flavorings due to its pleasant aromatic properties. It is also employed in the production of polymers and resins .

Mechanism of Action

The mechanism of action of Cyclopent-3-en-1-yl benzoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of benzoic acid and 3-cyclopenten-1-ol. This hydrolysis reaction is crucial in understanding the compound’s behavior in biological systems .

Comparison with Similar Compounds

Uniqueness: Cyclopent-3-en-1-yl benzoate is unique due to the presence of both a cyclopentene ring and a benzoate ester. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound in various applications .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

cyclopent-3-en-1-yl benzoate

InChI

InChI=1S/C12H12O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-7,11H,8-9H2

InChI Key

SYXOLCRDDVKIAM-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 100 ml flask was charged with 0.53 g (1.9 mmol) of tricyclohexylphosphine, 0.62 g (1.0 mmol) of di-μ-chlorobis((p-cymene)chlororuthenium), 50 ml of toluene, 0.22 ml (2 mmol) of phenylacetylene and 8.28 g (38.3 mmol) of 1,6-heptadiene-4-yl benzoate and the mixture was stirred at 80° C. for 22 hours in a nitrogen stream. The reaction solution was washed with an aqueous 1% sodium hydroxide solution and saturated brine in this order, followed by drying using magnesium sulfate anhydride. A solvent was distilled and the residue was subjected to vacuum distillation (73-74° C./5 mmHg) to obtain 5.00 g of an object material in a yield of 69.4%.
Quantity
0.53 g
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis((p-cymene)chlororuthenium)
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
1,6-heptadiene-4-yl benzoate
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
69.4%

Synthesis routes and methods II

Procedure details

Name
C=CCC(CC=C)OC(=O)c1ccccc1
Quantity
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Reaction Step One
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reactant
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